

Dasotraline in the Landscape of Triple Reuptake Inhibitors: A Comparative Pharmacological Review

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Compound of Interest

Compound Name: *Dasotraline Hydrochloride*

Cat. No.: *B023446*

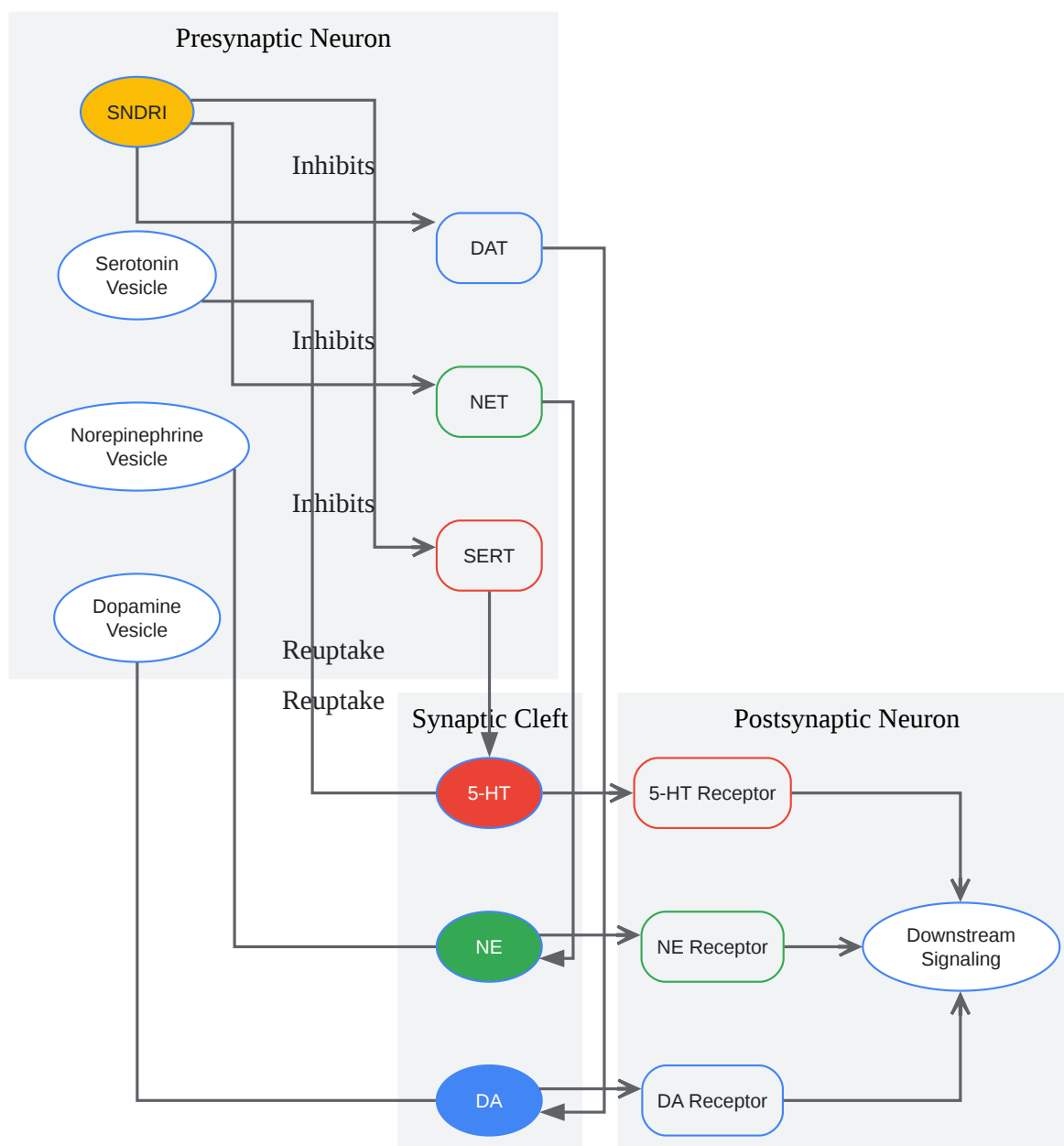
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Dasotraline, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRi), represents a significant area of investigation in psychopharmacology. Its unique pharmacological profile, characterized by a long half-life and balanced affinity for all three major monoamine transporters, distinguishes it from other SNDRis and earlier classes of antidepressants. This guide provides a comparative pharmacological review of Dasotraline against other notable SNDRis, including Mazindol, Tesofensine, and Ansofaxine, supported by experimental data to inform research and drug development efforts.

Mechanism of Action: The Triple Reuptake Inhibition

SNDRis exert their therapeutic effects by blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The simultaneous modulation of all three neurotransmitter systems is hypothesized to offer a broader spectrum of efficacy and potentially a faster onset of action compared to single or dual-acting agents.



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Mechanism of Action of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRI).

Comparative Pharmacological Data

The following tables summarize the key in vitro binding affinities and pharmacokinetic parameters of Dasotraline and other selected SNDRIs. This data provides a quantitative basis for comparing their pharmacological profiles.

Table 1: In Vitro Transporter Binding Affinities (K_i, nM)

Compound	SERT (K _i , nM)	NET (K _i , nM)	DAT (K _i , nM)
Dasotraline	15	4	3
Mazindol	50	18	45
Tesofensine	11	1.7	65
Ansofaxine	763	2040	197

Table 2: In Vitro Transporter Inhibition (IC₅₀, nM)

Compound	SERT (IC ₅₀ , nM)	NET (IC ₅₀ , nM)	DAT (IC ₅₀ , nM)
Dasotraline	15 ^[1]	4 ^[1]	3 ^[1]
Tesofensine	11	3.2	8.0
Ansofaxine	723	763	491

Table 3: Comparative Pharmacokinetic Parameters

Compound	Half-life (t _{1/2} , hours)	Time to Max Concentration (T _{max} , hours)	Bioavailability (%)	C _{max} (ng/mL)	AUC (ng·h/mL)
Dasotraline	47-77[2]	10-12[1]	N/A	~6 (at steady state, 4mg/day)[3]	N/A
Mazindol	~10	1-2	N/A	N/A	N/A
Tesofensine	~216	6-8	>90	N/A	N/A
Ansofaxine	~11 (active metabolite)	~6 (active metabolite)	N/A	Dose-proportional	Dose-proportional

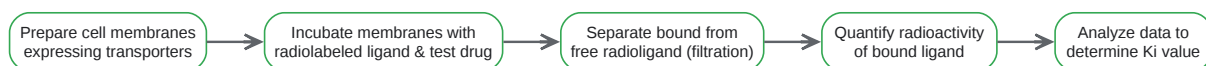
N/A: Data not readily available in the public domain.

Experimental Protocols

The determination of binding affinities (K_i) and functional inhibition (IC₅₀) of these compounds for monoamine transporters typically involves the following experimental methodologies:

Radioligand Binding Assays

This method is employed to determine the affinity of a drug for a specific transporter.



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Workflow for Radioligand Binding Assay.

A detailed protocol involves:

- Membrane Preparation: Cells or tissues expressing the target transporter (SERT, NET, or DAT) are homogenized and centrifuged to isolate the cell membranes.

- Incubation: The membranes are incubated with a specific radioligand (e.g., [^3H]citalopram for SERT, [^3H]nisoxetine for NET, [^3H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (e.g., Dasotraline).
- Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Reuptake Inhibition Assays

This functional assay measures the ability of a drug to inhibit the transport of a neurotransmitter into cells.



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Workflow for In Vitro Reuptake Inhibition Assay.

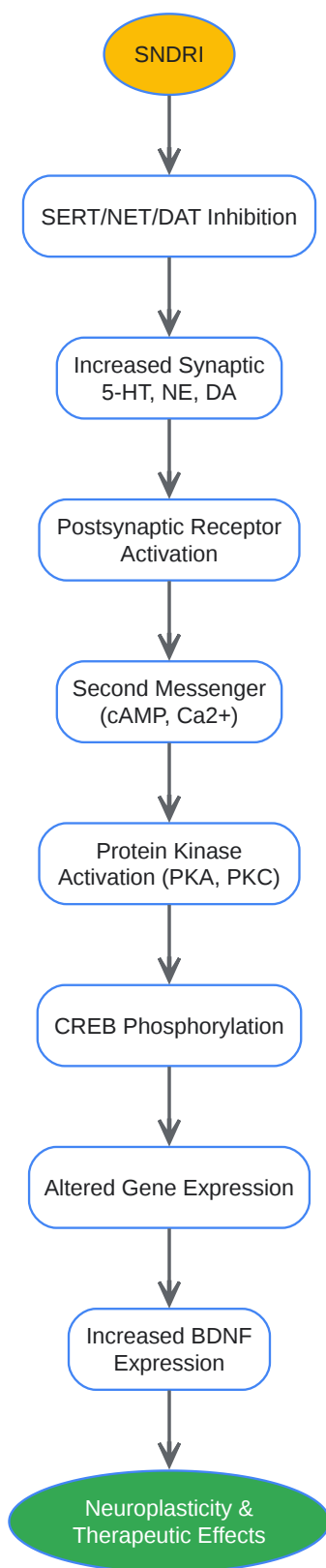
A detailed protocol involves:

- Cell Culture: Cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured in appropriate media.
- Assay Procedure: The cells are pre-incubated with varying concentrations of the test compound.
- Substrate Addition: A radiolabeled substrate (e.g., [^3H]5-HT, [^3H]NE, or [^3H]DA) is then added to initiate the uptake reaction.

- **Termination:** After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
- **Quantification:** The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.

Downstream Signaling Pathways

The inhibition of monoamine reuptake by SNDRI initiates a cascade of intracellular signaling events. While the immediate effect is an increase in synaptic neurotransmitter levels, the long-term therapeutic effects are believed to be mediated by adaptive changes in downstream signaling pathways. These changes can include alterations in gene expression and protein synthesis, leading to neuroplasticity.



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Simplified Downstream Signaling Cascade of SNDRI.

Comparative Discussion

Dasotraline exhibits a relatively balanced and high affinity for all three monoamine transporters, with a slight preference for DAT and NET over SERT. Its most notable feature is its exceptionally long half-life, which allows for stable plasma concentrations with once-daily dosing. This pharmacokinetic profile may contribute to a sustained therapeutic effect and potentially a lower risk of withdrawal symptoms upon discontinuation. Dasotraline was investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).^{[2][3][4][5][6][7]}

Mazindol, an older agent, also demonstrates affinity for all three transporters. It has been used for the short-term treatment of obesity and is being investigated for narcolepsy.^{[8][9][10][11]} Its pharmacokinetic profile is characterized by a shorter half-life compared to Dasotraline.

Tesofensine is another SNDRI that was initially developed for neurodegenerative disorders but was repurposed for the treatment of obesity after demonstrating significant weight loss in clinical trials.^{[12][13][14][15][16]} It shows a particularly high affinity for the norepinephrine transporter.

Ansofaxine is a more recent SNDRI that has been approved in China for the treatment of major depressive disorder.^{[17][18][19][20][21][22][23][24]} It acts as a prodrug and is metabolized to an active metabolite with a moderate half-life. Its binding profile shows a preference for the dopamine transporter.

The distinct pharmacological and pharmacokinetic profiles of these SNDRI s likely translate to differences in their clinical efficacy and side-effect profiles. The balanced, high-affinity profile and long half-life of Dasotraline suggest it may offer a unique therapeutic option, although its development was halted.^[7] The continued investigation and development of other SNDRI s like Tesofensine and Ansofaxine highlight the ongoing interest in this class of compounds for a range of neuropsychiatric and metabolic disorders. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these agents.

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